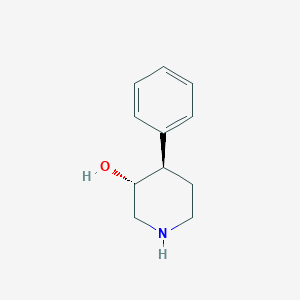
Rel-(3R,4R)-4-phenylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3R,4R)-4-phenylpiperidin-3-ol is a chiral compound with a piperidine ring substituted with a phenyl group and a hydroxyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-4-phenylpiperidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using chiral reducing agents or catalysts. For example, the reduction of 4-phenylpiperidin-3-one using a chiral rhodium catalyst can yield this compound with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3R,4R)-4-phenylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-phenylpiperidin-3-one, while reduction can produce 4-phenylpiperidine .
Applications De Recherche Scientifique
Scientific Research Applications
Rel-(3R,4R)-4-phenylpiperidin-3-ol has several notable applications in scientific research:
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects, particularly in developing drugs targeting neurological disorders. Its structural features allow it to interact with various receptors and enzymes, making it a candidate for drug design .
Research has shown that this compound exhibits interactions with neurotransmitter transporters. For instance, studies indicate that derivatives of this compound can inhibit dopamine and norepinephrine transporters, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
Synthesis of Bioactive Molecules
As a chiral building block, it plays a crucial role in synthesizing complex organic molecules. Its ability to serve as an intermediate allows chemists to create diverse compounds with specific biological activities .
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound and its derivatives:
-
Dopamine Transporter Affinity:
A study demonstrated that certain derivatives exhibit high affinity for the dopamine transporter, indicating potential use in treating disorders like depression and schizophrenia . -
Antiproliferative Properties:
Research has shown that compounds related to this compound can inhibit the growth of cancer cells. For instance, modifications to the piperidine structure have led to enhanced antiproliferative effects against various cancer cell lines .
Mécanisme D'action
The mechanism of action of Rel-(3R,4R)-4-phenylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R)-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)-3-piperidinecarboxylic acid
- (3R,4R)-1-(tert-Butoxycarbonyl)-3-phenyl-4-piperidinecarboxylic acid .
Uniqueness
Rel-(3R,4R)-4-phenylpiperidin-3-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group on the piperidine ring. This combination of features makes it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in medicinal chemistry research.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(3R,4R)-4-phenylpiperidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m1/s1 |
Clé InChI |
KPIUNMRQJGMTGZ-MNOVXSKESA-N |
SMILES isomérique |
C1CNC[C@@H]([C@H]1C2=CC=CC=C2)O |
SMILES canonique |
C1CNCC(C1C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















